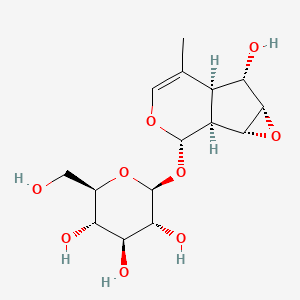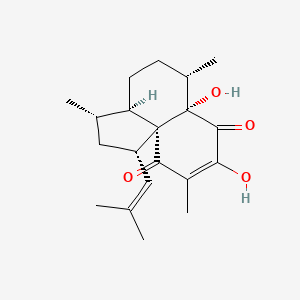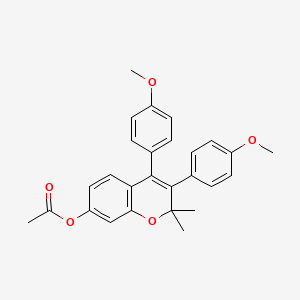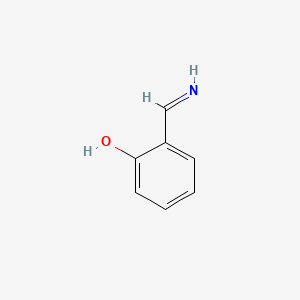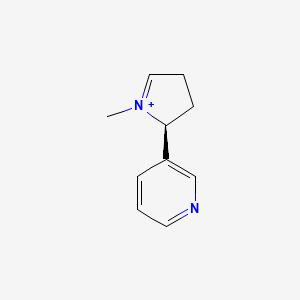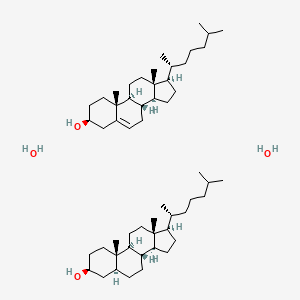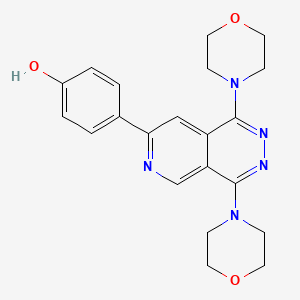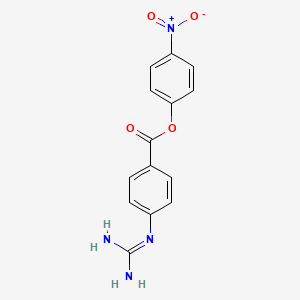
4-ニトロフェニル 4-グアニジノベンゾアート
説明
4-Nitrophenyl 4-guanidinobenzoate, also known as 4-Nitrophenyl 4-guanidinobenzoate, is a useful research compound. Its molecular formula is C14H12N4O4 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl 4-guanidinobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 4-guanidinobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテアーゼ阻害剤および基質
pNPGBは、プロテアーゼ阻害剤および基質として知られています . プロテアーゼはタンパク質やペプチドを分解する酵素であり、阻害剤はこれらの酵素を調節することができます。基質として、pNPGBは、プロテアーゼの活性を測定する実験に使用できます。
トリプシン基質
pNPGBは、トリプシン基質です . トリプシンは、リシンおよびアルギニンアミノ酸残基のC末端側でタンパク質を切断するセリンプロテアーゼです。pNPGBを使用すると、研究者はさまざまな生物学的プロセスにおけるトリプシンの活性を研究できます。
活性部位滴定実験
pNPGBは、活性部位滴定実験におけるトリプシンの基質として使用されてきました . これらの実験は、基質分子が結合して化学反応を起こす領域である酵素の活性部位を理解するのに役立ちます。
蚊卵の事前処理
昆虫学の分野では、pNPGBは、インタープラスミドトランスポジションアッセイで蚊卵の事前処理に使用されてきました . これは、蚊における遺伝子転移メカニズムの研究に役立ちます。
等張緩衝液の成分
pNPGBは、蚊の胚収集のためのろ紙を湿らせる等張緩衝液の成分として使用されてきました . これは、さらなる研究のために蚊の胚を収集および保存するのに役立ちます。
フェノールオキシダーゼ酵素阻害剤
pNPGBは、フェノールオキシダーゼ酵素を阻害し、胚の羊膜の硬化を遅らせます . フェノールオキシダーゼは、昆虫の免疫応答において重要な役割を果たしており、その阻害は、昆虫の免疫に関する洞察を提供することができます。
作用機序
Target of Action
The primary target of 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is the phenoloxidase enzyme . This enzyme plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation, immune response, and wound healing.
Mode of Action
pNPGB acts as a protease inhibitor . It interacts with the phenoloxidase enzyme, inhibiting its activity. This interaction results in the delay of the hardening of the embryo chorionic membrane .
Pharmacokinetics
It is known that pnpgb is soluble in formic acid , which may influence its absorption and distribution in the body
Result of Action
The inhibition of the phenoloxidase enzyme by pNPGB leads to a delay in the hardening of the embryo chorionic membrane . This could potentially affect the development and survival of the embryo.
Action Environment
The action, efficacy, and stability of pNPGB can be influenced by various environmental factors. For instance, the pH of the environment could affect the solubility and therefore the bioavailability of pNPGB. Additionally, temperature may also play a role in the stability of the compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Nitrophenyl 4-guanidinobenzoate is a substrate for trypsin, a serine protease enzyme. It is more water-soluble than other similar compounds, making it preferred in spectrophotometric assays . In biochemical reactions, 4-Nitrophenyl 4-guanidinobenzoate interacts with trypsin by binding to its active site, leading to the hydrolysis of the ester bond in the compound. This interaction results in the release of 4-nitrophenol, which can be measured spectrophotometrically. Additionally, 4-Nitrophenyl 4-guanidinobenzoate inhibits phenoloxidase, an enzyme involved in the hardening of the chorionic membrane in embryos .
Cellular Effects
4-Nitrophenyl 4-guanidinobenzoate has significant effects on various types of cells and cellular processes. It inhibits the activity of phenoloxidase, leading to delayed hardening of the chorionic membrane in embryos . This inhibition can affect cell signaling pathways and gene expression related to the development and differentiation of cells. Furthermore, the compound’s interaction with trypsin can influence cellular metabolism by altering the proteolytic activity within the cell.
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl 4-guanidinobenzoate involves its interaction with specific enzymes and proteins. As a trypsin substrate, it binds to the active site of the enzyme, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically, providing insights into the enzyme’s activity. Additionally, 4-Nitrophenyl 4-guanidinobenzoate inhibits phenoloxidase by binding to its active site, preventing the enzyme from catalyzing the hardening of the chorionic membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 4-guanidinobenzoate can change over time. The compound is stable when stored at -20°C, but its activity may degrade over extended periods . Long-term studies have shown that the inhibition of phenoloxidase by 4-Nitrophenyl 4-guanidinobenzoate can lead to prolonged delays in the hardening of the chorionic membrane in embryos . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 4-guanidinobenzoate vary with different dosages in animal models. At low doses, the compound effectively inhibits phenoloxidase and delays chorionic membrane hardening . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing developmental abnormalities. Understanding the dosage effects is essential for determining the safe and effective use of 4-Nitrophenyl 4-guanidinobenzoate in research.
Metabolic Pathways
4-Nitrophenyl 4-guanidinobenzoate is involved in specific metabolic pathways, primarily related to its role as a trypsin substrate. The hydrolysis of the ester bond by trypsin leads to the release of 4-nitrophenol, which can be further metabolized by cellular enzymes . The compound’s interaction with phenoloxidase also affects metabolic flux and metabolite levels, influencing the overall metabolic activity within the cell.
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl 4-guanidinobenzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can impact its activity and function, affecting the overall biochemical processes.
Subcellular Localization
4-Nitrophenyl 4-guanidinobenzoate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes like trypsin and phenoloxidase, determining its role in various biochemical reactions.
特性
IUPAC Name |
(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQGBUQTOGYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19135-17-2 (hydrochloride) | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90176041 | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21658-26-4 | |
| Record name | 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate?
A1: 4-Nitrophenyl 4-guanidinobenzoate acts as a potent serine protease inhibitor. [, , ] Specifically, it demonstrates significant inhibitory activity against acrosin, a serine protease found in sperm acrosomes and essential for fertilization. [, , ] This inhibition arises from the compound's ability to bind to the active site of acrosin, preventing its enzymatic activity. [, , ]
Q2: How does the structure of 4-nitrophenyl 4-guanidinobenzoate contribute to its activity?
A2: The structure of 4-nitrophenyl 4-guanidinobenzoate is crucial for its inhibitory activity. It comprises a guanidinobenzoate group, which mimics the structure of arginine, the natural substrate of trypsin-like proteases like acrosin. [, ] The nitrophenyl group enhances the compound's binding affinity to the acrosin active site. []
Q3: Are there any challenges in utilizing 4-nitrophenyl 4-guanidinobenzoate as a contraceptive?
A4: One challenge lies in the permeability of the sperm acrosomal membrane. [] While 4-nitrophenyl 4-guanidinobenzoate demonstrates in vitro acrosin inhibition, it might face difficulty penetrating the acrosomal membrane to exert its effect effectively in vivo. [] Further research is necessary to develop strategies for efficient delivery to its target site.
Q4: What is the molecular weight and formula of 4-nitrophenyl 4-guanidinobenzoate?
A4: The molecular formula of 4-nitrophenyl 4-guanidinobenzoate is C14H14N4O4, and its molecular weight is 302.28 g/mol. You can find information on suppliers and spectroscopic data through chemical databases like PubChem or ChemSpider using the compound's name or CAS number.
Q5: How does 4-nitrophenyl 4-guanidinobenzoate compare to other acrosin inhibitors?
A6: Research has explored various aryl 4-guanidinobenzoates as potential acrosin inhibitors. [] These studies revealed a range of inhibitory activities, with 4-nitrophenyl 4-guanidinobenzoate often emerging as one of the more potent inhibitors. [] Interestingly, some studies suggest limited selectivity for acrosin over other serine proteases like trypsin. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


